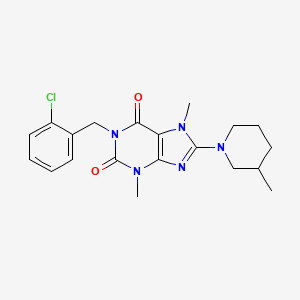
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular weight of 156.12 . Its IUPAC name is 5-fluoro-2-hydroxynicotinamide . The InChI code for this compound is 1S/C6H5FN2O2/c7-3-1-4 (5 (8)10)6 (11)9-2-3/h1-2H, (H2,8,10) (H,9,11) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H5FN2O2/c7-3-1-4 (5 (8)10)6 (11)9-2-3/h1-2H, (H2,8,10) (H,9,11) .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a molecular weight of 156.12 .
Applications De Recherche Scientifique
Fluorescence in Carbon Dots
Research has shown that organic fluorophores, including compounds structurally related to 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide, are significant for their roles in the fluorescence origins of carbon dots (CDs). These findings are crucial for enhancing the application of CDs in various fields such as bioimaging and sensor technologies (Shi et al., 2016).
Kinase Inhibitors Development
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This application is particularly relevant in the development of new treatments for cancer, showcasing the therapeutic potential of related compounds (Schroeder et al., 2009).
Novel Anticancer Drug Development
The compound and its analogs have shown promise in the development of novel anticancer drugs, such as in the case of S-1, a combination drug based on the biochemical modulation of 5-fluorouracil (5-FU). S-1 demonstrates improved tumor-selective toxicity, indicating the significance of related compounds in enhancing the efficacy and safety of chemotherapy (Sakata et al., 1998).
Synthesis of Biologically Active Molecules
Studies have also focused on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing the role of this compound and its derivatives in the creation of kinase inhibitors, further underscoring their potential in pharmaceutical development (Wada et al., 2012).
High-Throughput Screening for TLR2 Agonists
In the quest for vaccine adjuvants, high-throughput screening has identified dihydropyridine-quinolone carboxamides as Toll-like receptor 2 (TLR2) agonists, indicating the utility of this compound related compounds in immunotherapy and vaccine development (Hu et al., 2018).
Safety and Hazards
The safety information available indicates that “5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide” may be harmful if swallowed (H302) and may cause serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPBRYJXGZQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)
![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![N-(4-methylphenyl)-2-[7-oxo-2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2642514.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)
![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

